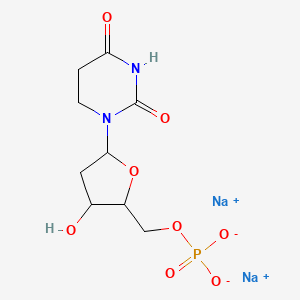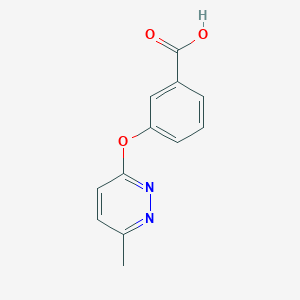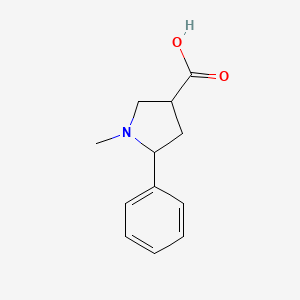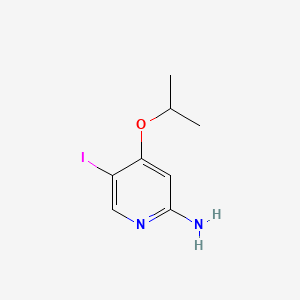
2'-Deoxyuridine 5'-monophosphate disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:
Methylation: Conversion to deoxythymidine monophosphate by thymidylate synthase.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Methylation: Thymidylate synthase, methotrexate (inhibitor).
Oxidation/Reduction: Various oxidizing and reducing agents used in DNA synthesis studies.
Major Products
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt.
Wissenschaftliche Forschungsanwendungen
2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference substrate in studies of nucleotide analogs.
Biology: Essential in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals
Wirkmechanismus
The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridine 5’'-monophosphate disodium salt
- Thymidine 5’'-monophosphate disodium salt
- 2’‘-Deoxycytidine 5’'-monophosphate disodium salt
Uniqueness
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .
Eigenschaften
Molekularformel |
C9H13N2Na2O8P |
|---|---|
Molekulargewicht |
354.16 g/mol |
IUPAC-Name |
disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChI-Schlüssel |
CDAUTPNXCDHNON-UHFFFAOYSA-L |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)





![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)


![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)


![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
